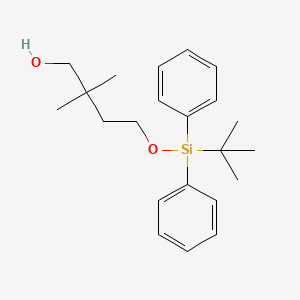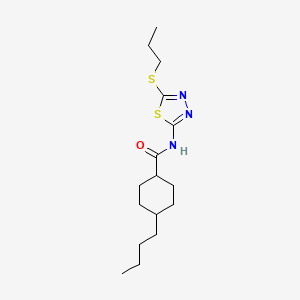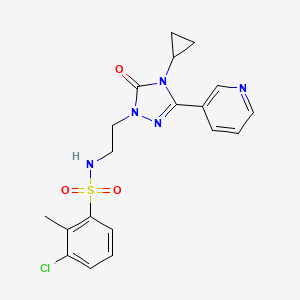![molecular formula C23H21N5O2 B2504385 1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-86-7](/img/structure/B2504385.png)
1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific structure of this compound suggests potential biological activity, which could be of interest in pharmaceutical research and development.
Synthesis Analysis
The synthesis of purine derivatives can be complex due to the presence of multiple reactive sites that can lead to a variety of products. The first paper describes a novel route to imidazoles, which are key intermediates in the synthesis of purines. This new method could potentially be applied to the synthesis of the compound , as it allows for the preparation of derivatives that might not be accessible through other synthetic routes . The second paper discusses the synthesis of related compounds, 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, through intramolecular alkylation. This method involves several steps, starting from a nitrosopyrimidine derivative and proceeding through hydrogenation, reaction with an orthocarboxylate, and mesylation to obtain the final purine derivatives . These methods could be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and substituents, such as methyl groups, a benzyl group, and a phenyl group. These groups can influence the chemical behavior and properties of the molecule, including its reactivity and potential interactions with biological targets. The imidazole and purine rings present in the structure are significant for their ability to engage in hydrogen bonding and pi-pi interactions, which could be relevant in the context of biological activity.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives like the compound is influenced by the presence of the imidazole and purine rings. These structures can participate in various chemical reactions, including alkylation, hydrogenation, and cyclization, as indicated in the synthesis methods described in the papers . The specific substituents on the purine ring can also undergo reactions, potentially leading to a wide array of derivatives with different properties and biological activities.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, we can infer that the compound is likely to be solid at room temperature, given the typical properties of similar purine derivatives. Its solubility in various solvents would depend on the nature of the substituents and the overall molecular structure. The presence of aromatic rings suggests that the compound may have significant UV absorption, which could be utilized in spectroscopic analysis. The compound's stability, melting point, and reactivity would be key factors in its handling and potential applications in research and pharmaceutical development.
属性
IUPAC Name |
4,7-dimethyl-2-[(4-methylphenyl)methyl]-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-9-11-17(12-10-15)14-27-21(29)19-20(25(3)23(27)30)24-22-26(19)13-16(2)28(22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJXNQVAXGEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


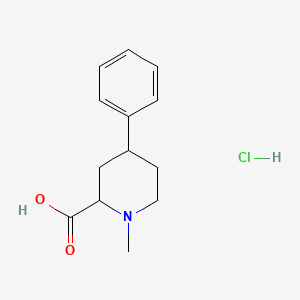
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
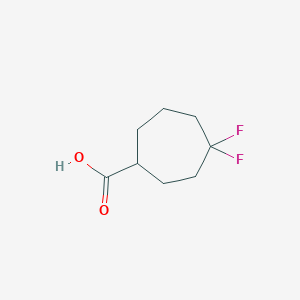
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
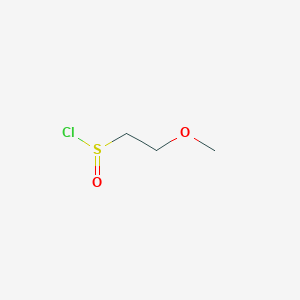
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)
